molecular formula C5H15NO4S B1601697 2,2-Dimethyl-1-propylamine sulphate CAS No. 68306-49-0

2,2-Dimethyl-1-propylamine sulphate

Cat. No.: B1601697
CAS No.: 68306-49-0
M. Wt: 185.24 g/mol
InChI Key: OORMCFJNCGHJGR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-propylamine sulphate is an organic compound with the molecular formula C5H13NSO4. It is a derivative of amine and is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-propylamine sulphate typically involves the reaction of 2,2-Dimethyl-1-propylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulphate salt. The general reaction can be represented as:

[ \text{C5H13N} + \text{H2SO4} \rightarrow \text{C5H13NSO4} + \text{H2O} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-propylamine sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

2,2-Dimethyl-1-propylamine sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-propylamine sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-propylamine: The parent amine compound without the sulphate group.

    2,2-Dimethyl-1-butylamine: A similar amine with a different alkyl chain.

    2,2-Dimethyl-1-ethylamine: Another related compound with a shorter alkyl chain.

Uniqueness

2,2-Dimethyl-1-propylamine sulphate is unique due to its sulphate group, which imparts different chemical properties and reactivity compared to its parent amine and other similar compounds. This makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

2,2-dimethylpropan-1-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.H2O4S/c1-5(2,3)4-6;1-5(2,3)4/h4,6H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORMCFJNCGHJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497547
Record name Sulfuric acid--2,2-dimethylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68306-49-0
Record name Sulfuric acid--2,2-dimethylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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